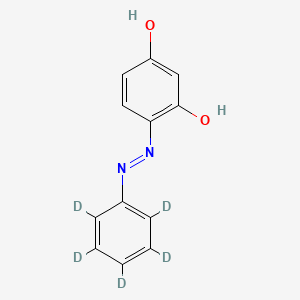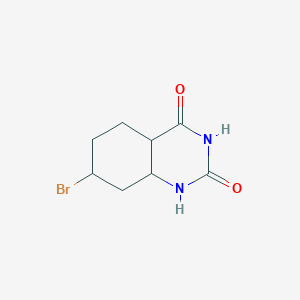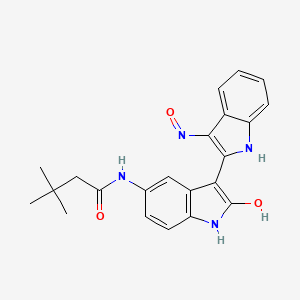
K-Casein (106-116),bovine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-Casein (106-116), bovine, is a peptide derived from the kappa-casein protein found in bovine milk. This peptide sequence, Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys, plays a significant role in inhibiting platelet aggregation and fibrinogen binding, which are crucial processes in the development of atherosclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
K-Casein (106-116), bovine, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (dimethylformamide). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of K-Casein (106-116), bovine, involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as HPLC (high-performance liquid chromatography) to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
K-Casein (106-116), bovine, primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by chymosin cleaves the peptide bond between Phe105 and Met106, resulting in the formation of para-kappa-casein and glycomacropeptide .
Common Reagents and Conditions
The hydrolysis of K-Casein (106-116), bovine, is typically carried out using chymosin under mild acidic conditions (pH 6.6). Other proteolytic enzymes like trypsin and chymotrypsin can also hydrolyze this peptide under specific conditions .
Major Products Formed
The major products formed from the hydrolysis of K-Casein (106-116), bovine, include para-kappa-casein and glycomacropeptide. These products have distinct physiological roles, such as enhancing digestion efficiency and inhibiting gastric pathogens .
Wissenschaftliche Forschungsanwendungen
K-Casein (106-116), bovine, has a wide range of scientific research applications:
Wirkmechanismus
K-Casein (106-116), bovine, exerts its effects by inhibiting platelet aggregation and fibrinogen binding. The peptide interacts with specific receptors on the platelet surface, preventing the binding of fibrinogen and subsequent platelet aggregation. This mechanism is crucial in reducing the risk of thrombus formation and atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Casein: Another milk protein with different peptide sequences and functions.
Beta-Casein: Known for its role in forming casein micelles and its nutritional properties.
Gamma-Casein: A degradation product of beta-casein with distinct physiological roles.
Uniqueness
K-Casein (106-116), bovine, is unique due to its specific inhibitory effects on platelet aggregation and fibrinogen binding. This property distinguishes it from other casein peptides, making it particularly valuable in cardiovascular research and therapeutic applications .
Eigenschaften
Molekularformel |
C55H96N16O16S |
|---|---|
Molekulargewicht |
1269.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H96N16O16S/c1-5-30(2)44(69-45(76)31(3)62-46(77)32(59)21-27-88-4)54(85)71-26-13-18-40(71)53(84)70-25-12-17-39(70)52(83)65-34(15-7-10-23-57)47(78)63-33(14-6-9-22-56)48(79)67-37(28-42(61)73)50(81)64-35(19-20-41(60)72)49(80)68-38(29-43(74)75)51(82)66-36(55(86)87)16-8-11-24-58/h30-40,44H,5-29,56-59H2,1-4H3,(H2,60,72)(H2,61,73)(H,62,77)(H,63,78)(H,64,81)(H,65,83)(H,66,82)(H,67,79)(H,68,80)(H,69,76)(H,74,75)(H,86,87)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 |
InChI-Schlüssel |
WZLJZKGLZNXBCA-HTEKKTDCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)


![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)



![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)
